tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a biochemical reagent and has gained attention for its potential therapeutic and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with 3-(3-aminopropyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-aminopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an inhibitor of glutamate transporters, it binds to these transporters and prevents the reuptake of glutamate, thereby modulating its levels in the brain. This action can have significant implications for neurological research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Known for its protective activity in astrocytes and potential use in Alzheimer’s disease research.
N-Boc-1,3-propanediamine: Used in organic synthesis and as a reagent in various chemical reactions.
3-(Boc-amino)propyl bromide: Employed in the synthesis of other carbamate compounds.
Uniqueness
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate stands out due to its specific inhibition of glutamate transporters, making it a valuable tool in neurological research. Its unique structure allows for targeted interactions with these transporters, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYXSCZVMQHFQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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